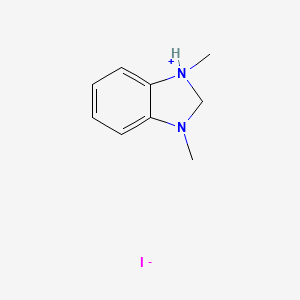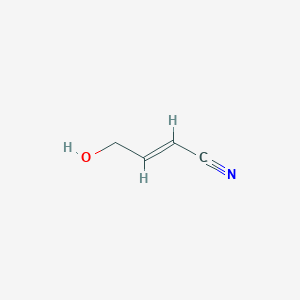
4-Hydroxy-2-butenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-butenenitrile is an organic compound with the molecular formula C4H5NO It is a nitrile derivative with a hydroxyl group attached to the second carbon of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-butenenitrile can be achieved through several methods. One common approach involves the hydrolysis of sinigrin, a glucosinolate found in plants. This process is catalyzed by the enzyme myrosinase, leading to the formation of this compound as one of the degradation products .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic hydrolysis of glucosinolates, as mentioned above, could be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-2-butenenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of 4-oxo-2-butenenitrile.
Reduction: Reduction typically yields 4-hydroxybutanenitrile.
Substitution: Substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-butenenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-butenenitrile involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the formation of adducts, which may disrupt normal cellular functions and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-butanone: This compound is structurally similar but lacks the nitrile group.
4-Hydroxy-2-nonenal: Another related compound, which is a product of lipid peroxidation and has significant biological activity.
Uniqueness: 4-Hydroxy-2-butenenitrile is unique due to its combination of a hydroxyl and nitrile group, which imparts distinct reactivity and biological activity. Its ability to form adducts with biomolecules makes it a valuable compound for research in cancer therapy and plant biology .
Eigenschaften
Molekularformel |
C4H5NO |
|---|---|
Molekulargewicht |
83.09 g/mol |
IUPAC-Name |
(E)-4-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C4H5NO/c5-3-1-2-4-6/h1-2,6H,4H2/b2-1+ |
InChI-Schlüssel |
LZJDCFUZEZQGQR-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/C#N)O |
Kanonische SMILES |
C(C=CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


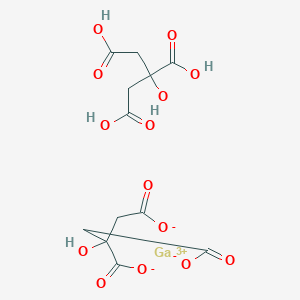
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

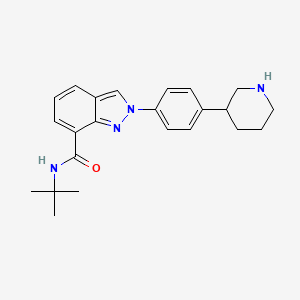
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)
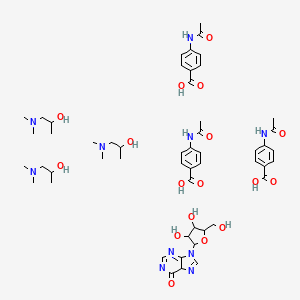
![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)

![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
